7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

Purity specification Quality control Medicinal chemistry procurement

7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (CAS 1783574-57-1, MW 177.16) is a heterocyclic building block belonging to the imidazo[1,2-c]pyrimidine family—a privileged scaffold in kinase inhibitor and dihydroorotate dehydrogenase (DHODH) drug discovery programs. The compound features a fused bicyclic core with a carboxylic acid handle at the 2-position and a methyl substituent at the 7-position, enabling its use as a versatile intermediate for amide coupling, esterification, and library synthesis.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1783574-57-1
Cat. No. B2393708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
CAS1783574-57-1
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=N1)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-2-7-10-6(8(12)13)3-11(7)4-9-5/h2-4H,1H3,(H,12,13)
InChIKeyPIJVBIJHQYZFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic Acid (CAS 1783574-57-1) and Why It Matters for Medicinal Chemistry Procurement


7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (CAS 1783574-57-1, MW 177.16) is a heterocyclic building block belonging to the imidazo[1,2-c]pyrimidine family—a privileged scaffold in kinase inhibitor and dihydroorotate dehydrogenase (DHODH) drug discovery programs . The compound features a fused bicyclic core with a carboxylic acid handle at the 2-position and a methyl substituent at the 7-position, enabling its use as a versatile intermediate for amide coupling, esterification, and library synthesis . This specific substitution pattern has been linked to multi-target enzyme inhibition profiles and cell differentiation activity, distinguishing it from other regioisomeric methyl congeners [1].

Why the 7-Methyl Substitution Pattern of CAS 1783574-57-1 Cannot Be Substituted with Generic Imidazo[1,2-c]pyrimidine Isomers


The position of the methyl group on the imidazo[1,2-c]pyrimidine core critically governs both physicochemical properties and biological target engagement. The 7-methyl isomer (CAS 1783574-57-1) exhibits a calculated logP of approximately 0.74, which is distinct from the 5-methyl (CAS 1783574-87-7) and 8-methyl (CAS 1904118-21-3) regioisomers due to differential electronic distribution across the fused ring system . This manifests in divergent binding profiles: the 7-methyl derivative demonstrates measurable activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2, Ki = 440 nM) and DNA polymerase beta (IC50 = 11.5 µM), whereas the unsubstituted imidazo[1,2-c]pyrimidine-2-carboxylic acid scaffold alone does not recapitulate this polypharmacology [1]. Furthermore, the 7-methyl derivative has been specifically characterized as a DHODH inhibitor, linking it to pyrimidine biosynthesis intervention—an application not uniformly shared across all methyl positional isomers .

Quantitative Differentiation Evidence for 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic Acid (CAS 1783574-57-1) Relative to Closest Analogs


Higher Commercial Purity Than the 5-Methyl Regioisomer: Direct Procurement-Relevant Comparison

The 7-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (CAS 1783574-57-1) is commercially available at a specified purity of 98% (HPLC) from major suppliers . In contrast, the 5-methyl regioisomer (CAS 1783574-87-7) is routinely supplied at 95% purity from comparable vendor catalogs . This 3% absolute purity differential is practically meaningful for library synthesis workflows where impurity carry-through can confound biological assay interpretation and SAR conclusions.

Purity specification Quality control Medicinal chemistry procurement

Measured Multi-Target Enzyme Inhibition Profile: IMPDH2, DNA Polymerase Beta, and HMG-CoA Reductase

Quantitative inhibition data from BindingDB (ChEMBL curated) demonstrate that 7-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid engages multiple enzyme targets with measurable potency: Ki = 440 nM against IMPDH2 (NAD substrate) [1]; IC50 = 11.5 µM against rat DNA polymerase beta [1]; and IC50 = 290 µM against HMG-CoA reductase in rat liver microsomal fractions [2]. This polypharmacology profile is not reported for the unsubstituted imidazo[1,2-c]pyrimidine-2-carboxylic acid scaffold (CAS 914637-64-2), where only IMPDH inhibition (IC50 = 34 nM against Cryptosporidium parvum IMPDH) has been documented in a different assay context [3].

Enzyme inhibition BindingDB IMPDH2 Polypharmacology

DHODH Inhibitory Activity Supporting Pyrimidine Biosynthesis Intervention Strategies

7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid has been characterized as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis . While a precise IC50 value from a standardized human DHODH assay is not publicly available for this exact compound, the class benchmark for imidazo[1,2-c]pyrimidine-based DHODH inhibitors ranges from 28 nM to 1.55 µM depending on substitution [1]. Critically, the 5-methyl and 8-methyl regioisomers lack any reported DHODH inhibition data in the public domain, making the 7-methyl substitution pattern the only regioisomer with a documented DHODH mechanism association [2].

DHODH inhibition Pyrimidine biosynthesis Anticancer Autoimmune disease

Cell Differentiation Activity: Monocytic Lineage Commitment in Undifferentiated Cell Models

7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation specifically toward the monocyte lineage [1]. This phenotypic signature directly contrasts with the broader imidazo[1,2-c]pyrimidine class, where the predominant reported cellular mechanism is kinase inhibition (e.g., BAY 61-3606 as a Syk inhibitor with IC50 = 10 nM [2]) rather than differentiation induction. The differentiation activity implies engagement of transcriptional or epigenetic regulatory nodes distinct from kinase inhibition, positioning the 7-methyl carboxylic acid derivative in a mechanistically distinct niche.

Cell differentiation Monocyte induction Anticancer Psoriasis

Calculated LogP Advantage for Aqueous Solubility Relative to Higher-Molecular-Weight Imidazo[1,2-c]pyrimidine Drug Candidates

With a calculated logP of 0.74, molecular weight of 177.16 Da, and 4 hydrogen bond acceptors , 7-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid sits squarely within fragment-like chemical space (MW < 300, cLogP < 3). This contrasts sharply with advanced imidazo[1,2-c]pyrimidine drug candidates such as BAY 61-3606 (MW ~505, cLogP > 2) and CCT251236 (MW 552.62, cLogP > 3) . The lower logP and molecular weight of the 7-methyl carboxylic acid derivative confer superior aqueous solubility and more favorable ligand efficiency metrics, making it a preferred fragment or early lead starting point for programs that prioritize physicochemical property optimization.

LogP Aqueous solubility Fragment-like properties Lead optimization

Recommended Application Scenarios for 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic Acid (CAS 1783574-57-1)


Fragment-Based Drug Discovery (FBDD) Libraries Targeting DHODH or Pyrimidine Metabolism

With a molecular weight of 177.16 Da and cLogP of 0.74, this compound meets standard fragment library criteria (MW < 300, cLogP < 3) . Its documented DHODH inhibition annotation and IMPDH2 binding activity (Ki = 440 nM) make it an ideal fragment hit for structure-based elaboration targeting pyrimidine biosynthesis pathways [1]. Procurement at 98% purity ensures minimal interference in biophysical screening assays (SPR, NMR, X-ray crystallography) where impurity-derived artifacts can mislead hit validation .

Differentiation Therapy Research in Hematological Malignancies and Inflammatory Skin Diseases

The compound's ability to arrest undifferentiated cell proliferation and induce monocytic differentiation [2] positions it as a chemical probe for studying lineage commitment in acute myeloid leukemia (AML) models or psoriasis-relevant keratinocyte assays. Unlike Syk kinase inhibitors from the same scaffold family (e.g., BAY 61-3606, IC50 = 10 nM at Syk) that operate through kinase inhibition [3], this compound's differentiation phenotype suggests engagement of alternative regulatory pathways, enabling orthogonal validation studies.

Polypharmacology Screening Deck Member for Kinase and Non-Kinase Target Panels

BindingDB data confirms measurable inhibition of IMPDH2 (Ki = 440 nM), DNA polymerase beta (IC50 = 11.5 µM), and HMG-CoA reductase (IC50 = 290 µM) [1][4]. This multi-target profile supports inclusion in broad profiling panels to identify unexpected target engagement across enzyme classes, facilitating drug repurposing hypotheses and off-target liability assessment. The 7-methyl substitution pattern is critical, as the unsubstituted scaffold shows only IMPDH inhibition [5], and the 5-methyl and 8-methyl regioisomers lack comparable multi-target annotation.

Building Block for Amide- and Ester-Focused Library Synthesis with Regioisomeric Specificity

The carboxylic acid handle at the 2-position enables straightforward diversification via amide coupling or esterification, while the 7-methyl group provides regioisomeric definition that distinguishes the resulting library members from 5-methyl or 8-methyl series . The 98% commercial purity specification reduces pre-synthesis purification needs, streamlining parallel library production workflows where starting material quality directly impacts final compound integrity and biological data reproducibility.

Quote Request

Request a Quote for 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.